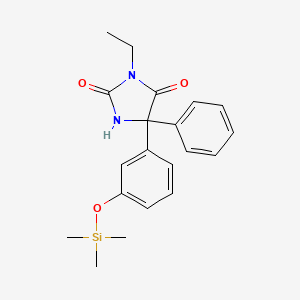
2-heptyl-3H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-heptyl-3H-quinolin-4-one is a quinolone derivative that has garnered significant interest due to its diverse biological activities. This compound is known for its role in quorum sensing in bacteria, particularly in Pseudomonas aeruginosa, where it acts as a signaling molecule regulating the production of virulence factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-3H-quinolin-4-one typically involves the reaction of 2-heptyl-4-hydroxyquinoline with various reagents. One common method includes the hydroxylation of 2-heptyl-4-hydroxyquinoline using a mono-oxygenase enzyme . Another approach involves the reaction of 4-hydroxyquinolones with specific reagents to yield the desired quinolone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-heptyl-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinolone derivative.
Reduction: Reduction reactions can modify the quinolone ring, leading to different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinolone ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-heptyl-3H-quinolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other quinolone derivatives with potential pharmaceutical applications.
Biology: In bacterial studies, it is used to investigate quorum sensing mechanisms and bacterial communication.
Medicine: The compound’s role in regulating virulence factors makes it a target for developing new antimicrobial agents.
Industry: It is used in the development of biofilm inhibitors and other antimicrobial products
Mecanismo De Acción
The mechanism of action of 2-heptyl-3H-quinolin-4-one involves its role as a quorum sensing molecule in Pseudomonas aeruginosa. It regulates the production of virulence factors such as pyocyanin and hydrogen cyanide by interacting with specific receptors and activating a series of enzyme-controlled reactions . This signaling molecule enhances the production of virulence factors and biofilm formation, contributing to the pathogenicity of the bacteria .
Comparación Con Compuestos Similares
Similar Compounds
2-heptyl-4-hydroxyquinoline: A direct precursor of 2-heptyl-3H-quinolin-4-one, involved in similar quorum sensing pathways.
4-hydroxy-2-quinolones: These compounds share a similar quinolone structure and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific role in quorum sensing and its ability to regulate multiple virulence factors in Pseudomonas aeruginosa. This makes it a valuable target for developing new antimicrobial strategies .
Propiedades
Fórmula molecular |
C16H21NO |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
2-heptyl-3H-quinolin-4-one |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-11H,2-6,9,12H2,1H3 |
Clave InChI |
SLBMLYOTLUOJEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NC2=CC=CC=C2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


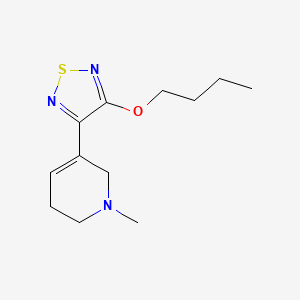


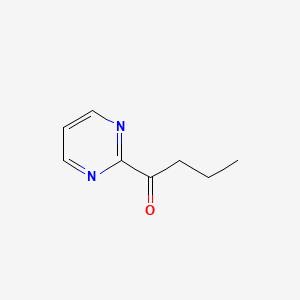
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)

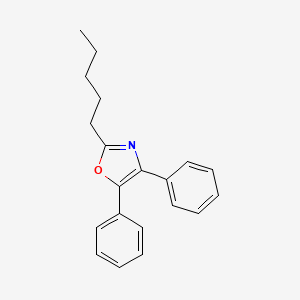
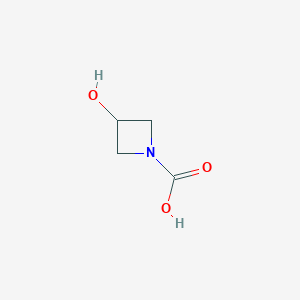
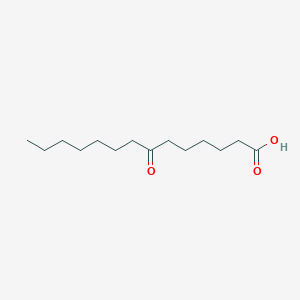
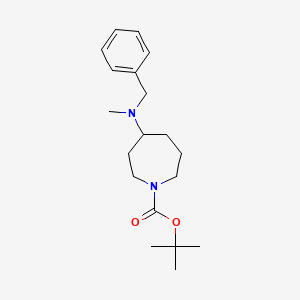
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
